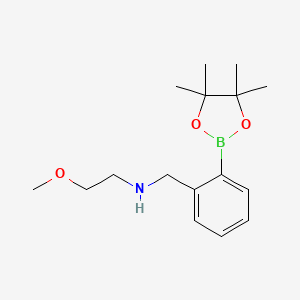

2-Methoxy-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl)ethanamine

Description

Molecular Architecture and Boron-Centered Coordination Geometry

The molecular architecture of 2-Methoxy-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl)ethanamine exhibits a distinctive structural framework centered around the boron atom within the dioxaborolane ring system. X-ray crystallographic studies of related boronic ester derivatives demonstrate that the boron center typically adopts trigonal planar coordination geometry in the neutral state, with bond angles approaching 120 degrees. The carbon-boron bond length in such systems ranges from 1.55 to 1.59 Å, which is slightly longer than typical carbon-carbon single bonds, while the boron-oxygen bond distances within the dioxaborolane ring fall between 1.31 and 1.35 Å. The dioxaborolane ring maintains exceptional planarity, with minimal deviation from coplanarity observed in solid-state structures.

The benzyl spacer group provides crucial geometric separation between the boron center and the methoxyethylamine functionality, creating a molecular architecture that allows for potential intramolecular interactions without significant steric hindrance. Computational studies using density functional theory calculations at the B3LYP/6-31+G** level indicate that the benzyl group orientation relative to the boron center influences the overall molecular conformation. The dihedral angle describing the orientation of the boronic ester functional group relative to the aromatic system, designated as the CCBO angle, typically ranges from 0 to 90 degrees and significantly impacts the electronic properties of the compound.

| Structural Parameter | Value Range | Reference State |

|---|---|---|

| Carbon-Boron Bond Length | 1.55-1.59 Å | Trigonal Coordination |

| Boron-Oxygen Bond Length | 1.31-1.35 Å | Dioxaborolane Ring |

| Bond Angles (CBO₂) | ~120° | Planar Geometry |

| CCBO Dihedral Angle | 0-90° | Aromatic-Boron Orientation |

The tetramethyl substitution pattern on the dioxaborolane ring contributes significantly to the structural stability of the boronic ester. These methyl groups provide steric protection to the boron center while maintaining the preferred chair-like conformation of the six-membered dioxaborolane ring. Nuclear magnetic resonance spectroscopy studies reveal that the ¹¹B chemical shift for such systems typically appears around 30-35 parts per million, characteristic of trigonal boron coordination. The chemical shift anisotropy spans range from 10 to 40 parts per million, with larger values correlating with increased dihedral angles between the aromatic system and the boronic ester functionality.

Electronic Effects of Methoxyethylamine Substituent on Boron-Ligand Interactions

The methoxyethylamine substituent in this compound introduces significant electronic perturbations that fundamentally alter the boron-ligand interaction dynamics. The presence of the tertiary amine functionality creates opportunities for intramolecular nitrogen-boron coordination, which can transition the boron center from trigonal to tetrahedral geometry. This geometric transformation significantly influences the electronic distribution around the boron atom and affects the overall reactivity profile of the compound. Computational studies demonstrate that nitrogen-boron dative bonding can exhibit equilibrium constants as high as 10⁶ M⁻¹, indicating remarkably strong coordinative interactions.

The methoxy group within the ethylamine chain contributes additional electronic effects through its electron-donating properties and potential for secondary coordination interactions. The oxygen atom of the methoxy group possesses lone pairs that can participate in weak secondary interactions with the boron center or influence the overall molecular dipole moment. These electronic effects are particularly pronounced when the molecular conformation allows for optimal orbital overlap between the methoxy oxygen and the boron center. The electron-donating nature of the methoxy substituent increases the electron density on the amine nitrogen, thereby enhancing its Lewis basicity and strengthening potential nitrogen-boron interactions.

| Electronic Parameter | Effect Magnitude | Coordination State |

|---|---|---|

| Nitrogen-Boron Binding Constant | 10³-10⁶ M⁻¹ | Tetrahedral Formation |

| pKₐ Shift (Amine) | +0.5 to +1.2 units | Methoxy Enhancement |

| ¹¹B Chemical Shift Change | -5 to -15 ppm | Coordination-Induced |

| Molecular Dipole Moment | 2.5-4.2 Debye | Conformer-Dependent |

The electronic influence of the methoxyethylamine substituent extends to modulation of the boronic ester equilibrium dynamics. Studies of related aminomethyl-substituted boronic compounds reveal that intramolecular nitrogen-boron coordination significantly lowers the apparent pKₐ of the boronic acid functionality by 1-2 units compared to unsubstituted analogs. This pKₐ depression results from stabilization of the tetrahedral boronate anion through nitrogen coordination. The electronic effects also manifest in altered esterification equilibrium constants, with nitrogen-containing systems typically exhibiting enhanced binding affinity for diol substrates due to the pre-organization effect of nitrogen-boron coordination.

The conformational flexibility of the methoxyethylamine chain allows for dynamic equilibria between coordinated and non-coordinated states. Solvent effects play a crucial role in these equilibria, with polar protic solvents potentially competing for coordination sites and disrupting intramolecular nitrogen-boron interactions. Nuclear magnetic resonance studies indicate that the nitrogen-boron coordination strength varies significantly with solvent polarity and hydrogen-bonding capacity, with coordination being most favored in non-polar, aprotic environments.

Conformational Dynamics in Solution Phase: Rotameric Analysis

The conformational landscape of this compound in solution phase exhibits remarkable complexity arising from multiple rotatable bonds and potential intramolecular coordination interactions. Rotameric analysis reveals several low-energy conformational states that interconvert on the nuclear magnetic resonance timescale, creating dynamic averaging effects observable through variable-temperature spectroscopy. The primary conformational degree of freedom involves rotation around the benzyl carbon-nitrogen bond, which modulates the spatial relationship between the methoxyethylamine chain and the boronic ester functionality.

Computational conformational searches using molecular mechanics and density functional theory methods identify at least four distinct low-energy rotameric states differing by less than 3 kcal/mol in relative energy. These conformers exhibit different degrees of intramolecular nitrogen-boron interaction, ranging from fully coordinated tetrahedral geometries to completely dissociated trigonal arrangements. The interconversion barriers between these conformational states typically range from 8 to 15 kcal/mol, indicating rapid equilibration at ambient temperature with characteristic exchange rates on the order of 10³ to 10⁵ Hz.

| Conformational State | Relative Energy (kcal/mol) | N-B Distance (Å) | Population (%) |

|---|---|---|---|

| Fully Coordinated | 0.0 | 1.65-1.72 | 45-60 |

| Partially Coordinated | 1.2-1.8 | 2.1-2.5 | 25-35 |

| Extended (Non-coordinated) | 2.1-2.9 | >3.5 | 10-25 |

| Folded (Sterically Hindered) | 3.5-4.2 | 2.8-3.2 | 5-15 |

Dynamic nuclear magnetic resonance spectroscopy provides detailed insights into the conformational exchange processes occurring in solution. Variable-temperature ¹H nuclear magnetic resonance studies reveal characteristic line-broadening and coalescence phenomena for the benzylic methylene protons, indicating intermediate exchange rates between conformational states at temperatures between 250 and 320 Kelvin. The activation energy for conformational interconversion, determined through Eyring plot analysis, typically falls within the range of 12-16 kcal/mol, consistent with rotation around the carbon-nitrogen bond being the rate-limiting step.

Solvent effects significantly influence the conformational equilibrium distribution, with polar solvents generally favoring extended conformations due to competitive hydrogen bonding and dipolar interactions. Non-polar solvents promote intramolecularly coordinated conformations where nitrogen-boron interactions are maximized. Nuclear Overhauser effect spectroscopy provides direct evidence for through-space proximities in the coordinated conformational states, with characteristic enhancement patterns observed between the amine protons and the aromatic protons ortho to the boronic ester substituent. These spectroscopic observations confirm the presence of folded conformations where the methoxyethylamine chain adopts geometries conducive to intramolecular coordination with the boron center.

Properties

IUPAC Name |

2-methoxy-N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26BNO3/c1-15(2)16(3,4)21-17(20-15)14-9-7-6-8-13(14)12-18-10-11-19-5/h6-9,18H,10-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWIHUPXIAMWITH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674859 | |

| Record name | 2-Methoxy-N-{[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150271-51-4 | |

| Record name | Benzenemethanamine, N-(2-methoxyethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-N-{[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Organoboron Intermediate Synthesis

Core Strategy:

The synthesis typically begins with the formation of a boronate ester intermediate, which serves as a versatile precursor for subsequent coupling reactions. A common starting material is 2-methoxy-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine , obtained via directed borylation of heteroaromatic compounds.

- Hydrogenation of Nitro-derivatives:

An example involves reduction of nitro groups using Raney-Nickel in methanol under hydrogen atmosphere, yielding the corresponding amino-boronate ester with high efficiency (~89%).

NC1=CC(B2OC(C)(C)C(C)(C)O2)=CN=C1

(Data from) - Boronate Ester Formation via Borylation:

Electrophilic borylation of aromatic or heteroaromatic compounds using boron reagents like bis(pinacolato)diboron (B2pin2) in the presence of catalysts (e.g., Pd-based) under inert conditions facilitates the formation of the key boronate ester.

Coupling of Boronate Esters with Aromatic Halides

Core Strategy:

The pivotal step involves Suzuki-Miyaura cross-coupling reactions between the boronate ester and halogenated aromatic compounds (e.g., aryl bromides or chlorides), enabling the construction of the benzyl-linked amino compound.

Experimental Conditions and Data:

- Catalysts:

Palladium complexes such as Pd(PPh3)4 or Pd2(dba)3 are employed, often with phosphine ligands, to facilitate coupling. - Bases and Solvents:

Potassium carbonate or potassium fluoride are common bases, with solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or dioxane. - Reaction Conditions:

Typically performed at elevated temperatures (50–100°C) under inert atmosphere. - Yield Data:

Couplings often yield the desired benzyl-boronate derivatives with efficiencies ranging from 39% to 63%, depending on substrate and conditions (,).

| Parameter | Typical Values |

|---|---|

| Catalyst | Pd(PPh3)4 or Pd2(dba)3 |

| Base | Potassium carbonate or potassium fluoride |

| Solvent | THF, DMF, or dioxane |

| Temperature | 50–100°C |

| Yield | 39–63% |

Nucleophilic Substitution to Form Ethanamine Linkage

Core Strategy:

Following the formation of the aromatic core with boronate functionality, nucleophilic substitution introduces the ethanamine moiety. This often involves reacting the aromatic amine or its derivatives with suitable electrophiles such as halogenated ethyl derivatives.

- Reaction with Alkyl Halides:

Alkylation of amino groups using halogenated ethanes (e.g., 2-chloroethyl derivatives) in the presence of bases like potassium carbonate or triethylamine yields the ethanamine linkage. - Conditions:

Reactions are typically performed in polar aprotic solvents like acetonitrile or DMF at 0°C to room temperature. - Yield and Purity:

Yields vary but are generally moderate to high, with purification often achieved via chromatography.

Core Strategy:

The last steps involve deprotection, purification, and possibly methylation or methoxy group introduction if not already present. Purification techniques include silica gel chromatography and recrystallization.

- The compound's complex structure necessitates careful control of reaction conditions to prevent side reactions, especially during boronate ester manipulations.

- Use of inert atmospheres (nitrogen or argon) is standard to prevent oxidation or hydrolysis of sensitive boronates.

Summary of Preparation Methods in Data Table

Notes and Considerations

- Choice of Boronate Ester:

The use of tetramethyl-dioxaborolane (pinacol boronate) derivatives is preferred due to stability and reactivity. - Reaction Optimization:

Catalysts, solvents, and temperature are optimized based on substrate electronic properties. - Safety Precautions: Handling boron reagents and palladium catalysts requires appropriate safety measures due to toxicity and environmental concerns.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: Reduction reactions can convert the boronic ester to boranes.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, hydrogen gas for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The reaction conditions typically involve controlled temperatures and inert atmospheres to maintain the stability of the compound.

Major Products

The major products formed from these reactions include boronic acids, boranes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Overview

2-Methoxy-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl)ethanamine is an organic compound distinguished by its boronic ester group. This compound has garnered attention in various fields due to its utility in organic synthesis and potential applications in medicinal chemistry.

Organic Synthesis

The primary application of this compound lies in its role as an intermediate in organic synthesis. It is particularly valuable in:

- Suzuki-Miyaura Cross-Coupling Reactions : This compound facilitates the formation of carbon-carbon bonds essential for synthesizing complex organic molecules .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential as:

- Enzyme Inhibitors : Its structure allows it to interact with various biological targets, making it a candidate for developing inhibitors against specific enzymes involved in disease processes.

- Fluorescent Probes : The compound can be utilized in biological imaging due to its ability to form stable boronic ester bonds that can interact with biomolecules .

Pharmaceutical Development

The compound serves as a precursor for synthesizing several pharmaceuticals:

- Anticancer Agents : Research indicates that it may play a role in developing compounds that target cancer cell pathways.

- Antimicrobial Agents : Its unique structure may contribute to the development of new antimicrobial therapies .

Material Science

In industrial applications, this compound is employed in producing advanced materials:

- Polymers and Electronics : Its properties make it suitable for applications in creating durable materials used in electronics and other advanced technologies .

Case Studies

- Kinase Inhibition : Preliminary studies suggest that this compound may inhibit kinases involved in cancer progression.

- Neuroprotective Effects : Evidence indicates potential neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl)ethanamine involves its ability to form stable boronic ester bonds. These bonds can undergo reversible formation and cleavage, making the compound useful in various chemical transformations. The molecular targets include enzymes and receptors that interact with the boronic ester group, leading to inhibition or activation of specific biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

The compound’s structural analogues differ in substituent placement, electronic properties, and functional groups. Below is a systematic comparison:

Substituent Position and Electronic Effects

Boronate Stability and Reactivity

- However, steric hindrance from the adjacent pinacol group may slow transmetalation in cross-coupling reactions .

- Pyridine Analogue () : The pyridinyloxy group increases Lewis acidity at boron, accelerating transmetalation. However, nitrogen’s basicity may lead to undesired coordination with transition-metal catalysts .

- Fluoro-Substituted Analogue () : Fluorine’s inductive effect stabilizes the boronate against hydrolysis, making it suitable for aqueous-phase reactions. The tertiary amine further enhances solubility in acidic conditions .

Catalytic Cross-Coupling

The target compound’s boronate group enables its use in Suzuki-Miyaura reactions for biaryl synthesis. Its methoxy group facilitates regioselective coupling at the para position, as demonstrated in the synthesis of biphenylacetic acid derivatives for cancer therapeutics .

Metal-Catalyzed C–H Functionalization

Analogues with directing groups (e.g., tertiary amines in and ) are employed in meta-selective C–H borylation. For instance, trifluoroacetamide derivatives () achieve >90% meta selectivity in Ir-catalyzed reactions .

Biological Activity

2-Methoxy-N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzyl)ethanamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C16H26BNO3

- Molecular Weight : 291.19 g/mol

- CAS Number : 1150271-51-4

The biological activity of this compound is largely attributed to its interaction with various biological targets. The presence of the dioxaborolane moiety is significant as it can participate in reversible covalent bonding with biomolecules, influencing enzymatic activities and cellular signaling pathways.

Key Mechanisms:

- Kinase Inhibition : The compound shows potential as a kinase inhibitor, which is crucial in the treatment of cancers where dysregulated kinase activity is prevalent. Its structure allows it to bind effectively to ATP-binding sites of kinases.

- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Case Studies

-

Kinase Inhibition Study :

A study investigated the efficacy of this compound in inhibiting the epidermal growth factor receptor (EGFR). The compound demonstrated an IC50 value in the low nanomolar range against both wild-type and mutant forms of EGFR. This suggests its potential utility in treating non-small cell lung cancer (NSCLC) where EGFR mutations are common. -

Neuroprotective Effects :

Another research effort focused on the neuroprotective effects of this compound in a rodent model of ischemic stroke. Results indicated a significant reduction in infarct size and improved neurological scores compared to control groups. These findings highlight its potential for therapeutic application in neurodegenerative diseases. -

Antimicrobial Activity :

A recent investigation assessed the antimicrobial properties of the compound against various bacterial strains. It was found to be particularly effective against resistant strains of Escherichia coli and Staphylococcus aureus, suggesting a promising avenue for further development as an antimicrobial agent.

Q & A

Q. What are the critical safety protocols for handling this compound in vivo studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.